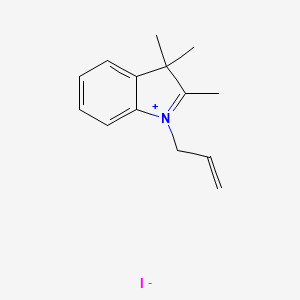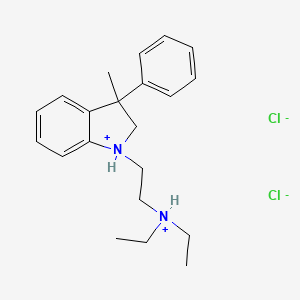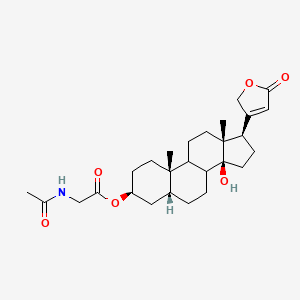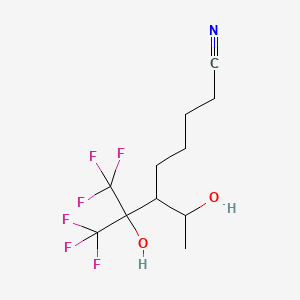
N-Trimethylsilyl-N-butyl-N',N'-diethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Trimethylsilyl-N-butyl-N’,N’-diethylurea is a chemical compound with the molecular formula C12H28N2OSi It is a urea derivative that features a trimethylsilyl group, a butyl group, and two diethyl groups attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One method to synthesize N-Trimethylsilyl-N-butyl-N’,N’-diethylurea involves the reaction of N,N-diethylformamide with N-tert-butyl-N-methylsilylamine. This reaction typically requires an inert atmosphere and the presence of a base catalyst . The reaction proceeds as follows:
N,N-diethylformamide+N-tert-butyl-N-methylsilylamine→N-Trimethylsilyl-N-butyl-N’,N’-diethylurea
Industrial Production Methods
Industrial production methods for N-Trimethylsilyl-N-butyl-N’,N’-diethylurea are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Trimethylsilyl-N-butyl-N’,N’-diethylurea can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding urea derivative and trimethylsilanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and acids.
Hydrolysis: Typically performed in the presence of water and a catalyst such as an acid or base.
Major Products
Substitution Reactions: Products depend on the substituent introduced.
Hydrolysis: Major products include the corresponding urea derivative and trimethylsilanol.
Scientific Research Applications
N-Trimethylsilyl-N-butyl-N’,N’-diethylurea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of urea derivatives.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Trimethylsilyl-N-butyl-N’,N’-diethylurea involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can participate in various chemical reactions, while the urea moiety can form hydrogen bonds and interact with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butyltrimethylsilylamine: Similar in structure but lacks the urea moiety.
N-Trimethylsilyl-N-methyl-N’,N’-diethylurea: Similar but with a methyl group instead of a butyl group.
Uniqueness
N-Trimethylsilyl-N-butyl-N’,N’-diethylurea is unique due to its combination of a trimethylsilyl group, a butyl group, and two diethyl groups attached to the nitrogen atoms
Properties
CAS No. |
18388-99-3 |
|---|---|
Molecular Formula |
C12H28N2OSi |
Molecular Weight |
244.45 g/mol |
IUPAC Name |
1-butyl-3,3-diethyl-1-trimethylsilylurea |
InChI |
InChI=1S/C12H28N2OSi/c1-7-10-11-14(16(4,5)6)12(15)13(8-2)9-3/h7-11H2,1-6H3 |
InChI Key |
UJPXKMUARILIQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C(=O)N(CC)CC)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Fluoro-1-methyl-3-[4-(phenylmethyl)-1-piperazinyl]-1H-indazole](/img/structure/B15342280.png)
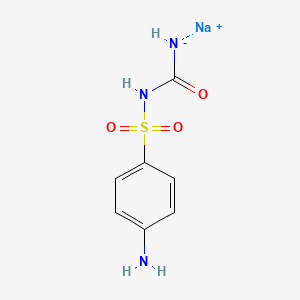
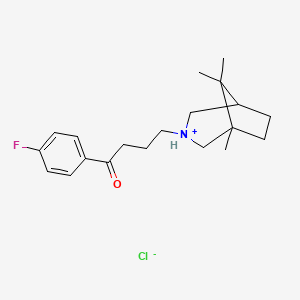
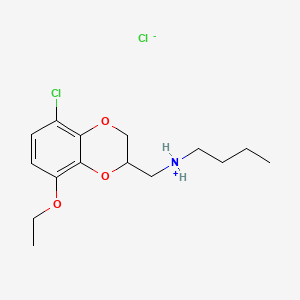
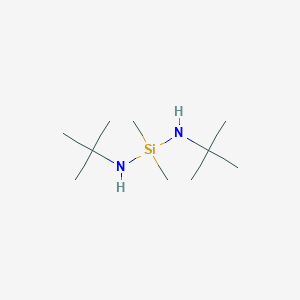
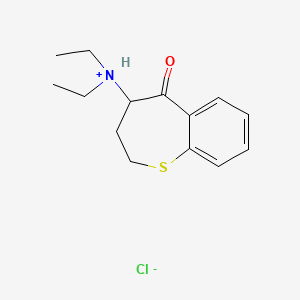
![1-[1-(tert-Butoxycarbonyl)piperidin-3-yl]pyrrolidine-2-carboxylic acid](/img/structure/B15342317.png)
![4-(4-methoxyphenoxy)butyl-[2-[2-[4-(4-methoxyphenoxy)butylazaniumyl]ethyldisulfanyl]ethyl]azanium;dichloride](/img/structure/B15342320.png)
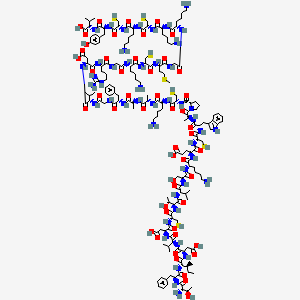
![2-(4-bromophenyl)-3-[(E)-(2-hydroxyphenyl)methylideneamino]-7-methyl-8H-imidazo[1,2-a]pyrimidin-5-one](/img/structure/B15342337.png)
